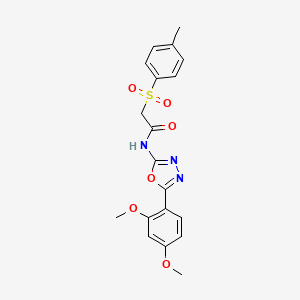

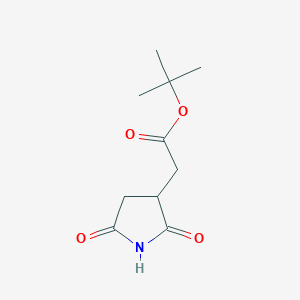

![molecular formula C15H20F2N2OS B2557458 N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide CAS No. 398996-23-1](/img/structure/B2557458.png)

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide, also known as DF-MPJC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research, making it a subject of interest for future studies.

Applications De Recherche Scientifique

Synthesis and DNA Binding

A study focused on the synthesis and DNA binding of novel bioactive thiazole derivatives linked to N-phenylmorpholine moiety. The work demonstrates an accessible series of derivatives with potential antimicrobial and anti-cancer activities. These compounds, which involve similar structural motifs to N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide, showcased remarkable efficacy against microbes and cancer cells, indicating their potential in drug discovery and biochemical research (Farghaly et al., 2020).

Antibacterial and Antioxidant Agents

Research into the development of novel thiosemicarbazones with antibacterial and antioxidant activities identified compounds with excellent potency against Gram-positive pathogens. This study's compounds, structurally related to N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide, displayed significant inhibitory effects at low concentrations, showcasing their potential as therapeutic agents (Karaküçük-Iyidoğan et al., 2014).

Pharmacological Activity

Another research project synthesized various 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives to investigate their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Such studies contribute to understanding how compounds similar to N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide can be utilized in medical research for developing new therapeutic agents (Hussain & Kaushik, 2015).

Cytotoxicity and Anticancer Activity

Research into the synthesis of pyrazole derivatives for potential anticancer applications revealed compounds with significant cytotoxicity against various cancer cell lines. This exploration underscores the potential of N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide analogs in cancer therapy, highlighting their effectiveness and providing a basis for further development in anticancer pharmacotherapy (Alam et al., 2016).

Antimicrobial and Hypoglycemic Activities

A study on adamantane-isothiourea hybrid derivatives, including compounds structurally related to N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide, investigated their in vitro antimicrobial activity and in vivo hypoglycemic activities. The findings indicate potent broad-spectrum antibacterial activity and significant dose-independent reduction of serum glucose levels in diabetic rats, suggesting these compounds' potential in treating bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Propriétés

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2OS/c1-2-12-5-3-4-10-19(12)15(21)18-11-6-8-13(9-7-11)20-14(16)17/h6-9,12,14H,2-5,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZMXNNTEWBIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

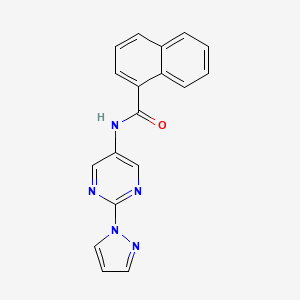

![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)

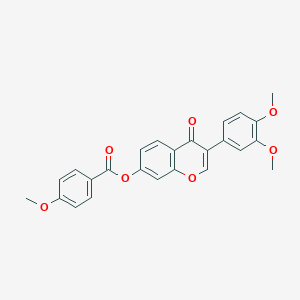

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)

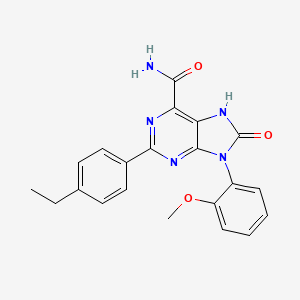

![ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2557382.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)